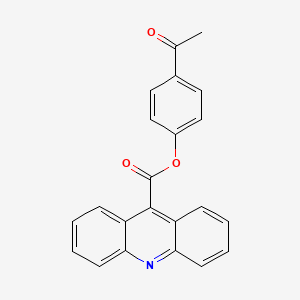
4-Acetylphenyl acridine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylphenyl acridine-9-carboxylate is a complex organic compound characterized by its unique structure, which includes an acridine core substituted with an acetylphenyl group at the 4-position and a carboxylate group at the 9-position. This compound is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl acridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with acridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in alkaline media.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-Acetylphenyl acridine-9-carboxylate has a wide range of applications in scientific research:
Biology: Acts as a fluorescent probe for studying biological systems due to its chemiluminescent properties.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA and inhibiting topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
Mecanismo De Acción
The mechanism of action of 4-Acetylphenyl acridine-9-carboxylate involves its interaction with biological macromolecules such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
4-Acetylphenyl acridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylphenyl group enhances its ability to intercalate into DNA, making it a potent candidate for anticancer research .
Propiedades
| 63462-91-9 | |
Fórmula molecular |
C22H15NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(4-acetylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |
Clave InChI |
HYLDMKDBHHBQLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


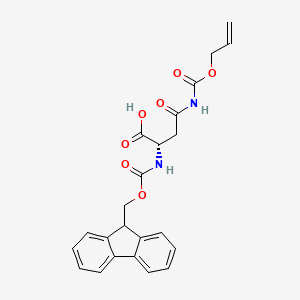
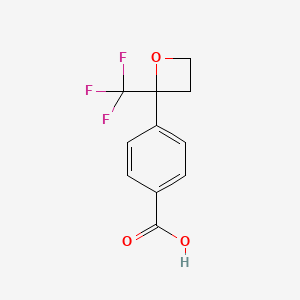
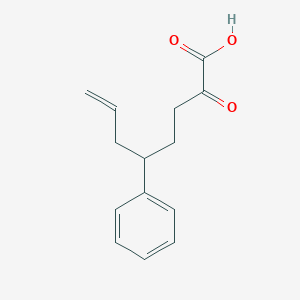

![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
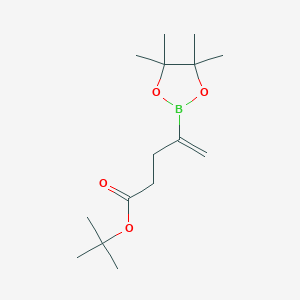


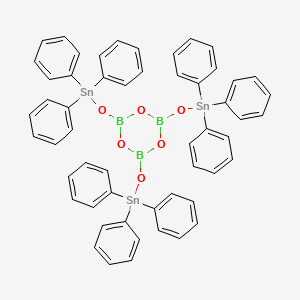
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
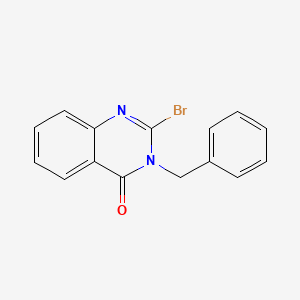
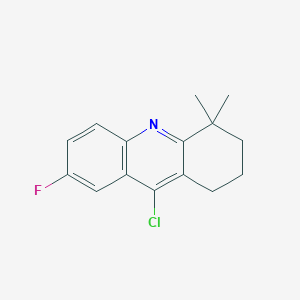
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
